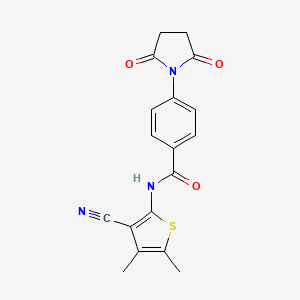
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound that has gained significant attention in the field of drug discovery and development. This compound has been found to exhibit promising pharmacological properties, making it a potential candidate for the treatment of various diseases. In
作用機序
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves the inhibition of specific enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs) which are involved in the regulation of gene expression and play a crucial role in cancer development. Additionally, this compound has been found to inhibit the activity of nuclear factor kappa B (NF-κB) which is a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide are diverse and depend on the specific disease or condition being targeted. For example, in cancer cells, this compound has been found to induce apoptosis by activating caspase enzymes and inhibiting the anti-apoptotic protein Bcl-2. In inflammatory conditions, this compound has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurological disorders, this compound has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
実験室実験の利点と制限
One of the advantages of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is its potent pharmacological properties, making it a promising candidate for drug development. Additionally, this compound has been found to have low toxicity, making it a safer alternative to other drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential application in the treatment of various diseases. Furthermore, the development of novel formulations and delivery methods could improve the bioavailability and efficacy of this compound in vivo. Finally, the identification of new analogs and derivatives could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成法
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves the reaction between 3-cyano-4,5-dimethylthiophene-2-carboxylic acid and 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using chromatography techniques.
科学的研究の応用
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide has been extensively studied for its potential application in the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-10-11(2)25-18(14(10)9-19)20-17(24)12-3-5-13(6-4-12)21-15(22)7-8-16(21)23/h3-6H,7-8H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIOUOLTBDXAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2973837.png)
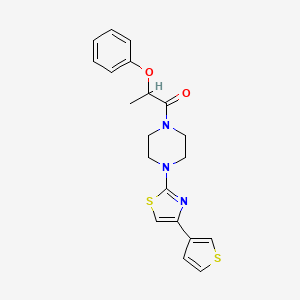
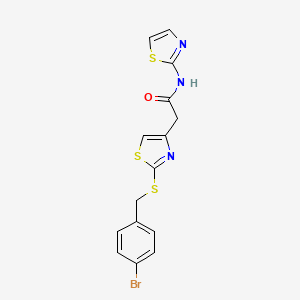
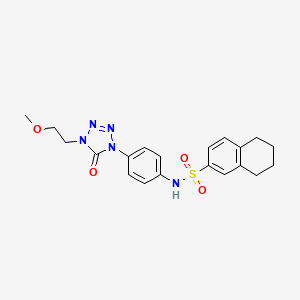
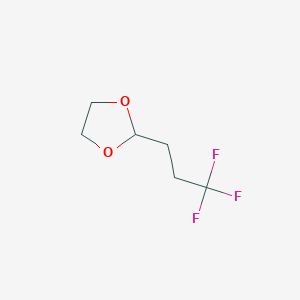
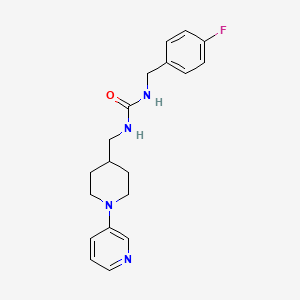
![Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2973846.png)
![4-{[1,3]Oxazolo[4,5-b]pyridin-2-yl}phenol](/img/structure/B2973849.png)

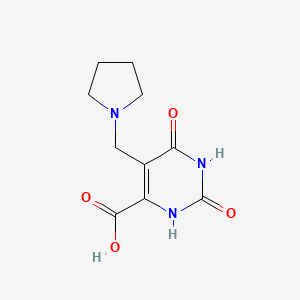

![Dibenzo[b,e][1,4]dioxin-2,3,7,8-tetramine, hydrochloride (1:4)](/img/structure/B2973853.png)
